molecular formula C21H31N5O9 B6297667 Maleimide-NODA-GA CAS No. 1440903-11-6

Maleimide-NODA-GA

Cat. No. B6297667
M. Wt: 497.5 g/mol
InChI Key: SJUXYJQNMNJVFX-UHFFFAOYSA-N
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Description

Maleimide-NODA-GA is a compound with the molecular formula C21H31N5O9 . It is also known by its synonyms, which include 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid . It has a molecular weight of 497.5 g/mol .


Synthesis Analysis

The synthesis of Maleimide-NODA-GA involves the reaction of maleimides with compounds like amines, phenols, and thiols . The reaction can also involve copolymerization with vinyl monomers like styrene and diallyl bisphenol A . The synthesis can also involve Diels–Alder reactions .


Molecular Structure Analysis

The molecular structure of Maleimide-NODA-GA includes a 1,4,7-triazonan-1-yl group and a 2,5-dioxopyrrol-1-yl group . The compound has a complex structure with a high degree of complexity, as computed by PubChem .


Chemical Reactions Analysis

The chemical reactions involving Maleimide-NODA-GA are complex and involve various side reactions. For instance, thiosuccinimide linkages formed during the conjugation of N-terminal cysteine peptides to maleimides are known to be less robust than once thought . This can result in the formation of a considerable amount of side products .


Physical And Chemical Properties Analysis

Maleimide-NODA-GA has several computed properties. It has a molecular weight of 497.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 12, and a rotatable bond count of 12 . It also has a topological polar surface area of 188 Ų .

Scientific Research Applications

Covalent Modification of Biomolecules

  • Bioconjugation Strategies : Maleimides are used for the site-selective modification of proteins via thio-Michael addition and Diels-Alder reactions, aiding in the development of immunotoxins and antibody-drug conjugates for cancer therapies (Renault et al., 2018).

Radiopharmaceutical Syntheses

  • Stable Linkage Development : Maleimide is used for linking thiol-bearing bioactive molecules to metal-complexing ligands in radiopharmaceutical syntheses. Alternative coupling strategies, like the phenyloxadiazolyl methylsulfone (PODS) method, aim to overcome the instability of maleimide linkages (Klika et al., 2021).

PET Imaging of Tumors

  • Radiofluorination for PET Imaging : Maleimide-functionalized chelators are used in the rapid and simple radiofluorination of heat-sensitive compounds, facilitating PET imaging of tumors expressing specific markers (Lütje et al., 2014).

Advanced Drug Delivery Systems

  • Liposome Modification : Maleimide modification of liposomes enhances drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity. This modification improves the internalization and retention of drug-carrying liposomes in targeted cells (Li & Takeoka, 2013).

Protein Modification and Bioconjugation

  • Peptide Conjugation : Maleimides facilitate the C-H alkenylation of tryptophan and tryptophan-containing peptides, enabling the synthesis of peptide conjugates with drugs and fluorescence probes (Peng et al., 2020).

Antimicrobial Applications

  • Antifungal Activity : Certain maleimides demonstrate significant antifungal activity, making them potential candidates for developing new antifungal agents (Gayoso et al., 2006).

Polymer Synthesis

  • High-Performance Polymers : Maleimides are used in the synthesis of high-performance polymers for applications in thermosets, self-healing systems, and click chemistry reactions (Dolci et al., 2016).

Cancer Treatment

  • Targeted Antibody-Drug Conjugates : The development of next-generation maleimides enables the construction of stable, potent, and targeted antibody-drug conjugates for cancer treatment (Nunes et al., 2015).

Safety And Hazards

Maleimide, a related compound, is known to be toxic if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation and an allergic skin reaction . It is harmful in contact with skin or if inhaled .

Future Directions

The future directions for Maleimide-NODA-GA involve its potential use in medical imaging. For instance, a study has shown the feasibility of using a 68Ga-labeled tracer, which can covalently bind to albumin in vivo, for positron emission tomography (PET) imaging . This could potentially be used for blood pool, bleeding, and vascular permeability alteration diseases imaging in the clinic .

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXYJQNMNJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maleimide-NODA-GA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Mukai, K Hatanaka, N Yagi, S Warashina… - Journal of Controlled …, 2019 - Elsevier
… -mono-amide-DOTA) and 2,2′-(7-(1-carboxy-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid (maleimide-NODA-GA) were …
Number of citations: 21 www.sciencedirect.com
H Zhou, X Zhu - 2022 - Soc Nuclear Med
… Methods: The Adnectin was labeled with 68 Ga + through Maleimide-NODA-GA at 37C for 10 min. In vitro competitive binding assay of the obtained 68 Ga-BMS-986192 was …
Number of citations: 0 jnm.snmjournals.org
H Zhou, G Bao, Z Wang, B Zhang, D Li, L Chen… - EJNMMI research, 2022 - Springer
… Herein, we optimized the 68 Ga labeling of BMS-986192 using a bifunctional chelator (BFC) maleimide-NODA-GA, and evaluated the binding affinity and stability of the resultant probe, …
Number of citations: 4 link.springer.com
N Drude, OH Winz, FM Mottaghy, M Roller, H Königs… - Small, 2018 - Wiley Online Library
… additionally functionalized with the chelator 2,2′-(7-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid (maleimide-NODA-GA) …
Number of citations: 21 onlinelibrary.wiley.com
LM Carter, S Poty, SK Sharma… - Journal of Labelled …, 2018 - Wiley Online Library
… by C-functionalized NOTA derivatives (eg, maleimide-NOTA, CheMaTech) are generally similarly stably chelated by its N-functionalized analog NO2A (eg, maleimide-NODA-GA, …
P Dennler - 2015 - research-collection.ethz.ch
Classical chemical bioconjugation methods usually yield heterogeneous products because the site of conjugation and the number of substrates that are attached to the protein are …
Number of citations: 0 www.research-collection.ethz.ch
I Hrynchak, D Cocioabă, AI Fonseca, R Leonte… - Molecules, 2023 - mdpi.com
… acid (maleimide-NOTA) and 2,2′-(7-(1-carboxy-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid (maleimide-NODA-GA) …
Number of citations: 1 www.mdpi.com

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